N-(4-cyano-1H-pyrazol-5-yl)pentanamide
Description
N-(4-cyano-1H-pyrazol-5-yl)pentanamide is a pyrazole derivative characterized by a cyano group at the 4-position of the pyrazole ring and a pentanamide substituent at the 5-position. Pyrazole derivatives are widely studied for their diverse biological activities, including insecticidal and antifungal properties .
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.222 |
IUPAC Name |
N-(4-cyano-1H-pyrazol-5-yl)pentanamide |
InChI |
InChI=1S/C9H12N4O/c1-2-3-4-8(14)12-9-7(5-10)6-11-13-9/h6H,2-4H2,1H3,(H2,11,12,13,14) |
InChI Key |
ZNQLGYOVDFSMPI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=NN1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Table 1: Structural and Physicochemical Comparison
Key Observations:
Amide Chain Length : The pentanamide chain in the target compound provides greater flexibility and lipophilicity compared to the acetamide chains in . This may enhance membrane permeability but reduce aqueous solubility.
Substituent Positioning: The 4-cyano group in the target compound contrasts with the 3-cyano group in , which could alter electronic effects and hydrogen-bonding interactions with biological targets.
Biological Activity: While the target compound's activity is inferred, the chlorophenyl and cyano-substituted analog in demonstrates insecticidal and antifungal properties, suggesting that similar substituents in the target compound may confer related bioactivity.
Physicochemical Properties
- Solubility : The pentanamide chain increases hydrophobicity compared to shorter-chain analogs. For instance, the acetamide derivative in has a lower molecular weight (298.13 vs. 216.22) but includes polar chloro substituents, which may improve solubility in organic solvents.
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